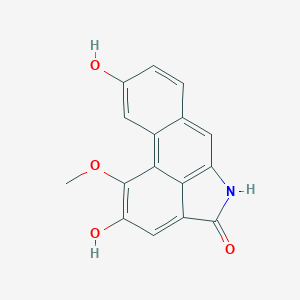

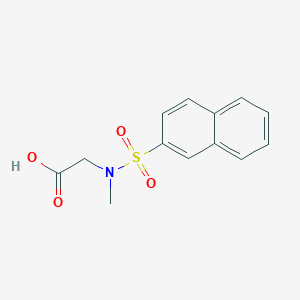

N-(3-碘吡啶-4-基)新戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

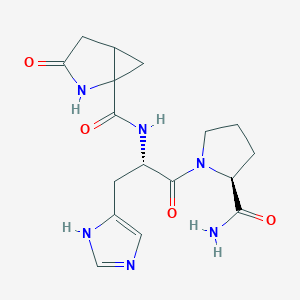

The synthesis of compounds closely related to N-(3-Iodopyridin-4-yl)pivalamide involves various chemical strategies and methodologies. For example, the synthesis of 3-amino-4-phenylpyridine derivatives proceeds through lithiation of 3-pivaloylaminopyridines followed by reaction with iodine as an electrophile, resulting in 4-iodo-3-pivaloylaminopyridines, which can then undergo cross-coupling with suitable phenylboronic acids (Marsais et al., 1990). This method represents a novel strategy for the preparation of CD ring models of streptonigrin, indicating the versatility of iodopyridines in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of configurations and bonding patterns. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined using spectroscopic characterization and single-crystal assays, revealing intricate details such as intramolecular N—H•••O hydrogen bonds and interactions between neighboring aromatic rings, which contribute to structural stabilization (Saeed et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to N-(3-Iodopyridin-4-yl)pivalamide demonstrate a range of reactivities and transformations. A notable reaction is the facile synthesis of iodopyridines from N-propargylic β-enaminones via iodine-mediated electrophilic cyclization, showcasing the compound's ability to undergo significant structural changes under specific conditions, yielding iodo-substituted pyridines (Karabiyikoglu et al., 2015).

Physical Properties Analysis

The physical properties of N-(3-Iodopyridin-4-yl)pivalamide and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. For instance, the analysis of the crystal structure of similar compounds provides insight into their stability, molecular interactions, and potential applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are essential for predicting the behavior of N-(3-Iodopyridin-4-yl)pivalamide in chemical reactions and its potential uses in synthesis and drug design. Studies on related compounds reveal their potential for forming stable complexes with metals, indicating their usefulness in coordination chemistry and catalysis (Matsumoto et al., 2012).

科学研究应用

合成和化学性质

N-(3-碘吡啶-4-基)新戊酰胺已在各种合成途径和化学研究中得到探索,展示了其在有机合成中的多功能性。一项重要的应用涉及它在甲醇中使用 Fe(NO3)3 水解新戊酰胺衍生物中的作用,这提供了一种从新戊酰胺基嘧啶酮或其稠合类似物(如喹唑啉酮和蝶啶)中获得相应胺的直接方法 (Bavetsias, Henderson, & McDonald, 2004)。此方法展示了该化合物在促进杂环化学中的关键转化方面的效用,这对于药物和农化研究至关重要。

催化应用

在催化中,N-(3-碘吡啶-4-基)新戊酰胺衍生物已用于碘吡啶的钯催化氨基羰基化反应,导致 N-取代的烟酰胺和相关化合物的合成 (Takács, Jakab, Petz, & Kollár, 2007)。这些产物由于其潜在的生物学重要性而备受关注,突出了该化合物在通过有效的碳氮键形成促进生物学相关基序构建中的作用。

材料科学和分子设计

在材料科学和分子设计中,N-(3-碘吡啶-4-基)新戊酰胺的衍生物已在囊性纤维化治疗的校正剂开发中显示出前景。例如,对新戊酰胺支架的特定修饰导致化合物在校正囊性纤维化跨膜电导调节器 (CFTR) 的缺陷细胞加工方面活性增强 (Yu 等人,2008)。这项研究证明了该化合物作为治疗相关分子设计中构建模块的潜力。

抗菌活性

此外,研究探索了相关三嗪酮衍生物对亲电子化合物的亲核行为,导致合成具有评估的抗菌活性的化合物 (Al-Romaizan, 2019)。此类研究强调了 N-(3-碘吡啶-4-基)新戊酰胺及其衍生物在开发新的抗菌剂中的适用性,展示了其在解决对新型抗生素日益增长的需求方面的潜力。

属性

IUPAC Name |

N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMKCDBJLNTANL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356049 |

Source

|

| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Iodopyridin-4-yl)pivalamide | |

CAS RN |

113975-33-0 |

Source

|

| Record name | N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113975-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)

![5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)

![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)